molecular formula C8H9ClN4O B2696375 4-(5-Chloropyrimidin-2-yl)piperazin-2-one CAS No. 2034552-90-2

4-(5-Chloropyrimidin-2-yl)piperazin-2-one

Cat. No. B2696375
CAS RN: 2034552-90-2
M. Wt: 212.64
InChI Key: LTOWDHRRVIVGJM-UHFFFAOYSA-N
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Description

“4-(5-Chloropyrimidin-2-yl)piperazin-2-one” is a chemical compound . It is a derivative of 1-(2-Pyrimidyl)piperazine, which is a piperazine-based derivative . It is a metabolite of buspirone .


Synthesis Analysis

1-(2-Pyrimidyl)piperazine may be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . Further details about the synthesis process are not available in the search results.

Scientific Research Applications

Synthesis and Metabolic Pathways

4-(5-Chloropyrimidin-2-yl)piperazin-2-one and similar arylpiperazine derivatives have been studied for their role in treating various psychological disorders such as depression, psychosis, or anxiety through extensive pre-systemic and systemic metabolism. These compounds are known for their serotonin receptor-related effects, undergoing CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues including the brain. Metabolites are then primarily transformed by CYP2D6-dependent oxidation to hydroxylates, showcasing a complex interaction with neurotransmitter receptors beyond serotonin, highlighting the chemical's broad pharmacological potential (Caccia, 2007).

DNA Binding and Molecular Design

The synthetic dye Hoechst 33258, related in structure to this compound, binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This characteristic makes such compounds valuable in cell biology for chromosome and nuclear staining, furthering the understanding of nuclear DNA content. The implications for drug design, particularly in targeting DNA interactions, highlight the importance of such molecules in both research and therapeutic contexts (Issar & Kakkar, 2013).

Therapeutic Applications and Patent Insights

Piperazine derivatives, including this compound, exhibit a broad spectrum of therapeutic uses, evidenced by numerous patents for drugs with antipsychotic, antianginal, anticancer, and other effects. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, demonstrating the versatility and broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Anti-Mycobacterial Activity

The structure-activity relationship (SAR) of piperazine analogues, including those related to this compound, has shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis. These findings support the role of piperazine as a crucial building block in developing potent anti-TB molecules, offering a pathway for safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWDHRRVIVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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